molecular formula C9H13FOSi B14492511 Fluoro(2-methoxyphenyl)dimethylsilane CAS No. 64544-56-5

Fluoro(2-methoxyphenyl)dimethylsilane

Cat. No.: B14492511
CAS No.: 64544-56-5
M. Wt: 184.28 g/mol
InChI Key: UTXKGKKLPIFYIG-UHFFFAOYSA-N
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Description

Fluoro(2-methoxyphenyl)dimethylsilane is an organosilicon compound that features a silicon atom bonded to a fluoro group, a 2-methoxyphenyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoro(2-methoxyphenyl)dimethylsilane typically involves the reaction of 2-methoxyphenylmagnesium bromide with dimethylchlorosilane in the presence of a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-halogen bond. The general reaction scheme is as follows:

2-Methoxyphenylmagnesium bromide+DimethylchlorosilaneThis compound\text{2-Methoxyphenylmagnesium bromide} + \text{Dimethylchlorosilane} \rightarrow \text{this compound} 2-Methoxyphenylmagnesium bromide+Dimethylchlorosilane→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Fluoro(2-methoxyphenyl)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the fluoro group.
  • Oxidation reactions produce phenolic compounds.
  • Reduction reactions result in cyclohexyl derivatives.

Scientific Research Applications

Fluoro(2-methoxyphenyl)dimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: Incorporated into polymers and resins to enhance their properties, such as thermal stability and hydrophobicity.

    Medicinal Chemistry: Investigated for potential use in drug design and development due to its unique structural features.

    Catalysis: Employed as a ligand in transition metal-catalyzed reactions, improving the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism by which Fluoro(2-methoxyphenyl)dimethylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reaction mechanisms. The silicon atom can stabilize transition states and intermediates, facilitating the formation of desired products. In catalysis, it can coordinate with metal centers, altering their electronic and steric properties to enhance catalytic activity.

Comparison with Similar Compounds

    Fluoro(2-methoxyphenyl)trimethylsilane: Similar structure but with an additional methyl group.

    Fluoro(2-methoxyphenyl)diphenylsilane: Contains phenyl groups instead of methyl groups.

    Fluoro(2-methoxyphenyl)methylsilane: Lacks one methyl group compared to Fluoro(2-methoxyphenyl)dimethylsilane.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both fluoro and methoxy groups on the aromatic ring, along with the dimethylsilane moiety, allows for versatile applications in various chemical transformations and material enhancements.

Properties

CAS No.

64544-56-5

Molecular Formula

C9H13FOSi

Molecular Weight

184.28 g/mol

IUPAC Name

fluoro-(2-methoxyphenyl)-dimethylsilane

InChI

InChI=1S/C9H13FOSi/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7H,1-3H3

InChI Key

UTXKGKKLPIFYIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[Si](C)(C)F

Origin of Product

United States

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